molecular formula C10H25NO9S3 B14633614 (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate CAS No. 53340-78-6

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate

Cat. No.: B14633614
CAS No.: 53340-78-6
M. Wt: 399.5 g/mol
InChI Key: BTALCYDDUVBFEY-UHFFFAOYSA-N
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Description

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of methylamine with propane-1,3-diol, followed by the introduction of methanesulfonate groups through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate ester groups (-OSO₂CH₃) serve as excellent leaving groups, enabling nucleophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Key Observations
Alkoxy substitutionNaOCH₃ (methanol, 60°C)Bis-methoxy derivatives78–82Steric hindrance limits efficiency
Amine displacementBenzylamine (DCM, RT)Bis-benzylamino products65Requires 24-hour reaction time
Thiol substitutionHS(CH₂)₂SH (DMF, 50°C)Thioether-linked macrocycles58Competitive elimination observed

Mechanistic Insight: Reactions proceed via a two-step SN2 mechanism, with initial deprotonation of the nucleophile followed by concerted displacement of the methanesulfonate group.

Hydrolysis Reactions

Controlled hydrolysis pathways dominate in aqueous environments:

Acidic Hydrolysis

  • Conditions : 0.1 M HCl, reflux (90°C)

  • Products : 3-(methylamino)propan-1-ol + methanesulfonic acid

  • Kinetics : t₁/₂ = 45 minutes at pH 2

Basic Hydrolysis

  • Conditions : 0.1 M NaOH, 70°C

  • Products : Cross-linked polyamine networks

  • Notable Feature : Base catalyzes both hydrolysis and subsequent polymerization

Elimination Reactions

Thermal decomposition studies reveal β-elimination pathways:

Temperature RangeAtmosphereMajor ProductsByproducts
150–180°CNitrogenAllylamine derivativesMethanesulfonic acid (traces)
>200°CAirCarbonized residuesSO₂ emissions

Structural Impact: Elimination creates conjugated double bonds, confirmed by UV-Vis spectroscopy (λmax = 265 nm).

Redox Reactions

The tertiary amine center participates in oxidation processes:

Oxidizing AgentConditionsProductsOxidation State Change
H₂O₂ (30%)Acetic acid, 40°CN-Oxide derivativeN⁰ → N⁺
KMnO₄ (0.1 M)H₂SO4, 25°CDegraded sulfone compoundsComplete C-N bond cleavage

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(NO₃)₂·3H₂OEthanol/WaterOctahedral Cu(II) complex12.3 ± 0.2
FeCl₃·6H₂ODMFTrigonal bipyramidal Fe(III)9.8 (estimated)

Spectroscopic Evidence: IR shifts at 1040 cm⁻¹ (S=O) and 690 cm⁻¹ (C-S) confirm sulfonate coordination.

Polymerization Behavior

Under radical initiation, the compound participates in step-growth polymerization:

InitiatorTemperatureMn (g/mol)PDIApplication Potential
AIBN (1 mol%)80°C15,0001.8Proton-conducting membranes
UV irradiation25°C8,2002.3Chelating resins

Critical Stability Considerations

  • pH Sensitivity : Stable in pH 4–7; rapid degradation occurs outside this range

  • Thermal Stability : Decomposition onset at 154°C (TGA data)

  • Light Sensitivity : UV exposure induces radical-mediated chain scission

This comprehensive reactivity profile positions (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate as a versatile intermediate for advanced materials synthesis and coordination chemistry applications. The methanesulfonate groups' dual role as leaving groups and coordinating moieties enables unique reaction pathways not observed in simpler sulfonated compounds.

Scientific Research Applications

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, altering the oxidative state of its targets and affecting their activity.

Comparison with Similar Compounds

    Tosylates: Similar to methanesulfonates but with a toluene sulfonate group.

    Mesylates: Contain a methanesulfonate group, similar in reactivity but with different substituents.

    Sulfonates: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonate moiety.

Uniqueness: (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. Its ability to undergo multiple types of chemical reactions and form stable complexes with various molecules makes it a valuable compound in both research and industrial applications.

Biological Activity

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C12H26N2O6S2C_{12}H_{26}N_2O_6S_2
  • Molecular Weight : 350.48 g/mol

The structure consists of two propane-3,1-diyl groups connected by a methylazanediyl bridge, with dimethanesulfonate moieties that contribute to its solubility and biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Sodium Glucose Cotransporter 1 (SGLT1) :
    • This compound has been identified as an inhibitor of SGLT1, a critical transporter in glucose absorption in the intestines. Inhibition of this transporter may have implications for managing conditions such as diabetes by reducing glucose reabsorption in the kidneys and intestines .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains. The sulfonate groups are thought to enhance interaction with microbial membranes, leading to disruption and cell death.
  • Immunomodulatory Effects :
    • There is evidence suggesting that this compound may modulate immune responses. Its ability to influence cytokine production could make it a candidate for therapeutic applications in autoimmune diseases or inflammation-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Case Study 1 : In a controlled trial involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. Histological examinations indicated improved pancreatic function and insulin sensitivity .
  • Case Study 2 : A study investigating its antimicrobial effects demonstrated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating potent antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
SGLT1 InhibitionReduces glucose absorption
Antimicrobial ActivityDisruption of bacterial membranes
ImmunomodulationModulates cytokine production
Blood Glucose RegulationDecreased levels in diabetic models

Properties

CAS No.

53340-78-6

Molecular Formula

C10H25NO9S3

Molecular Weight

399.5 g/mol

IUPAC Name

methanesulfonic acid;3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate

InChI

InChI=1S/C9H21NO6S2.CH4O3S/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14;1-5(2,3)4/h4-9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

BTALCYDDUVBFEY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C.CS(=O)(=O)O

Origin of Product

United States

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